molecular formula C14H12N4S B1269358 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol CAS No. 129119-80-8

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

Cat. No.: B1269358
CAS No.: 129119-80-8
M. Wt: 268.34 g/mol
InChI Key: PXHPPVLWNLIWNR-UHFFFAOYSA-N
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Description

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The 1,2,4-triazole-3-thiol core is a privileged structure in the development of novel bioactive molecules, with documented potential across multiple therapeutic areas . Studies on analogous compounds indicate promising research applications as agents for anticancer therapy, with mechanisms that may involve interaction with specific molecular targets in cell proliferation pathways . Furthermore, this class of compounds is actively investigated for treating neurological disorders, with some derivatives exhibiting anticonvulsant and antidepressant properties in preclinical research . The structural motif also shows relevance in developing treatments for inflammatory conditions and bacterial infections, including activity against resistant strains . The synthetic approach for such derivatives continues to be refined, with modern methods including microwave-assisted synthesis, which offers advantages in reaction time and yield, facilitating more efficient exploration of structure-activity relationships (SAR) . This compound serves as a versatile intermediate for researchers aiming to synthesize novel N- and S-bridged heterocycles to probe new chemical space for biological activity .

Properties

IUPAC Name

4-benzyl-3-pyridin-3-yl-1H-1,2,4-triazole-5-thione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12N4S/c19-14-17-16-13(12-7-4-8-15-9-12)18(14)10-11-5-2-1-3-6-11/h1-9H,10H2,(H,17,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PXHPPVLWNLIWNR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C(=NNC2=S)C3=CN=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40349864
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

268.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129119-80-8
Record name 2,4-Dihydro-4-(phenylmethyl)-5-(3-pyridinyl)-3H-1,2,4-triazole-3-thione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=129119-80-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40349864
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthesis of the Triazole-3-thiol Core

The core 1,2,4-triazole-3-thiol structure is commonly synthesized by cyclization of hydrazide derivatives with sulfur-containing reagents.

  • Step 1: Preparation of Hydrazide Intermediate
    For example, benzoic acid hydrazide or isonicotinic acid hydrazide is synthesized by refluxing the corresponding ester with hydrazine hydrate in ethanol, yielding the hydrazide intermediate with good yield (~75%) and purity.

  • Step 2: Formation of Potassium Dithiocarbazinate Salt
    The hydrazide is reacted with carbon disulfide in alkaline ethanol to form the potassium dithiocarbazinate salt. This intermediate is isolated by precipitation and drying, with yields around 67%.

  • Step 3: Cyclization to 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol
    The potassium salt is treated with hydrazine hydrate under reflux, leading to cyclization and release of hydrogen sulfide gas, monitored by lead acetate paper. Acidification of the reaction mixture precipitates the triazole-3-thiol core compound, obtained in yields around 65%.

  • Alternative Route: Using Isoniazid and Thiourea
    Another method involves reacting isonicotinic acid hydrazide (isoniazid) with thiourea at elevated temperature (~170°C), followed by treatment with sodium hydroxide to yield 5-pyridin-4-yl-4H-triazole-3-thiol with high yield (93.6%) and high melting point (~350°C).

Representative Synthetic Scheme

Step Reagents & Conditions Product/Intermediate Yield (%) Notes
1 Methyl ester + Hydrazine hydrate, reflux in EtOH Hydrazide intermediate ~75 Recrystallization from ethanol
2 Hydrazide + CS2 + KOH in alkaline ethanol Potassium dithiocarbazinate salt ~67 Isolated by ether precipitation
3 Potassium salt + Hydrazine hydrate, reflux 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol ~65 Acidification to precipitate
4 Triazole-3-thiol + Aromatic aldehyde + AcOH, reflux Schiff base intermediate 70-75 Precipitated and recrystallized
5 Schiff base + Thioglycolic acid, reflux in benzene Benzyl-substituted triazole-3-thiol derivative 77 Purified by recrystallization

Analytical and Characterization Data

  • Melting Points: The final triazole-3-thiol derivatives typically show melting points in the range of 160–200°C, indicating good purity.
  • Spectroscopy:
    • IR spectra show characteristic bands for NH (~3195 cm⁻¹), C=S (~1270 cm⁻¹), and aromatic C-H stretching.
    • ^1H-NMR confirms aromatic and benzyl protons, with signals for SH protons often broad around 13–14 ppm.
    • ^13C-NMR shows signals consistent with triazole carbons and substituents.
  • Elemental Analysis: Matches closely with calculated values for C, H, N, and S content, confirming molecular formula integrity.

Research Findings on Preparation Efficiency and Variations

  • The use of isonicotinic acid hydrazide with thiourea is a notably efficient route to obtain pyridinyl-substituted triazole-3-thiol with high yield and purity.
  • Variation in substituents on the aromatic aldehyde during Schiff base formation allows for structural diversification at the 4-position, including benzyl groups, which can modulate biological activity.
  • Reaction conditions such as reflux times (1–6 hours), solvents (ethanol, benzene), and catalysts (acetic acid) are critical for optimizing yields and purity.
  • The sulfur source (carbon disulfide vs. thiourea) and base (KOH) choice influence intermediate stability and final product yield.

Summary Table of Key Preparation Methods

Method Starting Materials Sulfur Source Key Conditions Yield (%) Reference
Hydrazide + CS2 + KOH + Hydrazine hydrate Benzoic acid hydrazide Carbon disulfide Reflux in ethanol, acidification 65-75
Isoniazid + Thiourea + NaOH Isonicotinic acid hydrazide Thiourea 170°C, alkaline medium 93.6
Schiff base formation + Thioglycolic acid 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol + aromatic aldehyde Thioglycolic acid Reflux in benzene, 10 hours 70-77

Chemical Reactions Analysis

Types of Reactions

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol undergoes various types of chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The compound can undergo reduction reactions, particularly at the pyridine ring, to form dihydropyridine derivatives.

    Substitution: The benzyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like alkyl halides or aryl halides in the presence of a base are employed for substitution reactions.

Major Products Formed

    Oxidation: Disulfides or sulfonic acids.

    Reduction: Dihydropyridine derivatives.

    Substitution: Various alkyl or aryl substituted derivatives.

Mechanism of Action

The mechanism of action of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol involves its interaction with specific molecular targets and pathways. For instance, its antidiabetic activity is attributed to the inhibition of alpha-amylase and alpha-glucosidase enzymes, which play a crucial role in carbohydrate metabolism . The compound binds to the active sites of these enzymes, thereby reducing their activity and lowering blood glucose levels.

Comparison with Similar Compounds

Structural Analogs and Substitution Effects

Triazole-3-thiol derivatives exhibit varied biological activities depending on substituents at the 4- and 5-positions. Key analogs include:

Compound Name Substituents (Position 4, 5) Key Properties/Activities References
4-Amino-5-phenyl-4H-triazole-3-thiol 4-NH₂, 5-Ph Antimicrobial (Gram-positive bacteria)
4-(4-Nitrobenzylidene)-5-CF₃-4H-triazole-3-thiol 4-(4-NO₂-benzylidene), 5-CF₃ High yield (90%), IR: C=N stretch (1600 cm⁻¹)
5-(5-Methylpyrazol-3-yl)-4-phenyl-triazole-3-thiol 4-Ph, 5-(5-methylpyrazol-3-yl) Moderate DPPH radical scavenging
4-Cyclohexyl-5-(3,4-dimethoxyphenyl)-triazole-3-thiol 4-Cyclohexyl, 5-(3,4-OMe-Ph) Commercial availability (Santa Cruz Biotech)
4-Benzyl-5-pyridin-3-yl-4H-triazole-3-thiol 4-Bn, 5-pyridin-3-yl Hypothesized enhanced π-π interactions [Target]

Key Observations :

  • Aromatic vs. Aliphatic Substituents : The cyclohexyl group in sc-349388 introduces steric bulk, which may reduce membrane permeability compared to the benzyl group in the target compound.
  • Pyridinyl vs. Phenyl : The pyridin-3-yl group in the target compound may improve water solubility and hydrogen-bonding capacity relative to phenyl analogs, influencing pharmacokinetics .
Physical and Chemical Properties
Property 4-Benzyl-5-pyridin-3-yl-4H-triazole-3-thiol (Hypothetical) 4-(4-Nitrobenzylidene)-5-CF₃ Analog 4-Amino-5-phenyl Analog
Melting Point ~200–210°C (estimated) 207–208°C 180–185°C
IR (C=N Stretch) ~1590–1610 cm⁻¹ 1600 cm⁻¹ 1585 cm⁻¹
Solubility Moderate in DMSO, low in H₂O Insoluble in H₂O, soluble in acetic acid Soluble in polar aprotic solvents

Notes:

  • The pyridinyl group may slightly lower the melting point compared to nitro-substituted analogs due to reduced crystallinity.
  • Thiol (-SH) tautomerism is common in such compounds, though thione forms may dominate depending on solvent polarity .

Biological Activity

4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol is a heterocyclic compound that has attracted significant attention due to its diverse biological activities. The compound features a triazole ring, a pyridine moiety, and a thiol group, which contribute to its unique chemical reactivity and potential therapeutic applications. This article explores the biological activity of this compound, focusing on its mechanism of action, biochemical properties, and relevant case studies.

The primary biological targets of this compound include:

  • Alpha-amylase
  • Alpha-glucosidase

These enzymes are crucial in carbohydrate metabolism. The compound acts as an inhibitor by binding to the active sites of these enzymes, thereby preventing the breakdown of complex carbohydrates into glucose. This inhibition leads to a slower release of glucose into the bloodstream, which is particularly beneficial for managing blood sugar levels in diabetic patients.

Inhibitory Effects

This compound exhibits inhibitory effects on various enzymes beyond alpha-amylase and alpha-glucosidase. Notably, it has been shown to inhibit cytochrome P450 enzymes involved in drug metabolism. This interaction can influence pharmacokinetics and drug-drug interactions .

Cellular Effects

Research indicates that this compound affects cellular processes such as:

  • Cell signaling pathways : It influences pathways related to apoptosis and cell proliferation.
  • Cytotoxicity : In vitro studies demonstrate its cytotoxic effects against various cancer cell lines, including human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cells .

Anticancer Activity

A study evaluated the anticancer properties of derivatives of 1,2,4-triazole-3-thiol, including 4-Benzyl-5-pyridin-3-yl derivatives. The results indicated that certain synthesized compounds exhibited significant cytotoxicity against melanoma cells. For instance, specific derivatives showed selectivity towards cancer cells while inhibiting migration, suggesting potential as antimetastatic agents .

Antidiabetic Properties

The antidiabetic potential of this compound was highlighted in studies focusing on its ability to regulate blood glucose levels. By inhibiting alpha-amylase and alpha-glucosidase, the compound effectively reduced postprandial glucose spikes in diabetic models .

Comparative Analysis with Similar Compounds

Compound NameStructureBiological Activity
This compoundStructureAntidiabetic and anticancer properties
4-Benzyl-5-pyridin-4-yltiazoleSimilar structure but different substituentsModerate antibacterial activity
4-Methyl-4H-[1,2,4]triazole-3-thiolLacks benzyl substituentLower cytotoxicity compared to triazole derivatives

The uniqueness of 4-Benzyl-5-pyridin-3-yltiazole lies in its enhanced antimicrobial and antidiabetic properties compared to similar compounds. Its structural features confer distinct biological activities that warrant further research for therapeutic applications .

Q & A

Q. How can the synthesis of 4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol be optimized for higher yield and purity?

Methodological Answer: The synthesis typically involves condensation reactions of precursor hydrazinecarbothioamides with aldehydes or ketones under basic conditions. For example, 4-amino-5-(pyridin-3-yl)-4H-1,2,4-triazole-3-thiol can be condensed with benzaldehyde derivatives using methanol as a solvent and aluminum chloride (AlCl₃) as a catalyst. Refluxing for 6–8 hours at 60–70°C improves reaction efficiency . Yield optimization may require adjusting molar ratios (e.g., 1:1 aldehyde-to-triazole precursor) and post-synthesis purification via recrystallization or column chromatography. Monitoring reaction progress with TLC (silica gel, chloroform/methanol 9:1) is recommended .

Q. What spectroscopic techniques are most effective for characterizing this compound and its derivatives?

Methodological Answer:

  • ¹H/¹³C-NMR : Assign signals based on substituent effects. For example, the pyridin-3-yl group shows aromatic protons at δ 7.3–8.5 ppm, while the benzyl group’s methylene protons resonate at δ 4.5–5.0 ppm .
  • LC-MS : Confirm molecular ion peaks (e.g., [M+H]+ for C₁₄H₁₁N₅S at m/z 281.34) and fragmentation patterns to verify structural integrity .
  • FT-IR : Identify key functional groups (e.g., S-H stretch at ~2500 cm⁻¹, triazole ring vibrations at 1500–1600 cm⁻¹) .

Q. What are the common chemical reactions this compound undergoes, and how are they applied in derivatization?

Methodological Answer:

  • Oxidation : Treatment with H₂O₂ or I₂ converts the thiol (-SH) group to disulfides, useful for studying redox-active derivatives .
  • Alkylation : React with alkyl halides (e.g., phenacyl bromide) in DMF under nitrogen to form S-alkylated derivatives. This modifies solubility and bioactivity .
  • Mannich Reactions : Condensation with formaldehyde and secondary amines produces Mannich bases, enhancing antimicrobial properties .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities (e.g., antimicrobial vs. inactive derivatives)?

Methodological Answer: Contradictions often arise from structural variations (e.g., substituent position, electronic effects). For example:

  • Case Study : Derivatives with electron-withdrawing groups (e.g., -NO₂) on the benzyl ring show enhanced antifungal activity, while bulky substituents reduce membrane permeability .
  • Approach : Perform comparative SAR studies using molecular docking (e.g., AutoDock Vina) to analyze interactions with target enzymes (e.g., fungal CYP51). Validate with in vitro assays under standardized MIC protocols .

Q. What computational strategies are recommended for predicting reaction pathways and designing novel derivatives?

Methodological Answer:

  • Quantum Chemical Calculations : Use Gaussian or ORCA to model transition states and reaction energetics (e.g., Mannich reaction activation barriers) .
  • Machine Learning : Train models on existing triazole reaction datasets to predict optimal conditions (solvent, catalyst) for new derivatizations .
  • ADME Prediction : Tools like SwissADME assess pharmacokinetic properties (e.g., logP, bioavailability) to prioritize derivatives for synthesis .

Q. How can regioselectivity challenges in alkylation or substitution reactions be addressed?

Methodological Answer: Regioselectivity is influenced by steric and electronic factors:

  • Steric Control : Use bulky alkylating agents (e.g., tert-butyl bromide) to favor substitution at less hindered sites .
  • Electronic Control : Activate specific positions via Lewis acids (e.g., ZnCl₂) or directing groups (e.g., -NH₂) .
  • Monitoring : Track regiochemical outcomes using 2D NMR (e.g., NOESY for spatial proximity analysis) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol
Reactant of Route 2
Reactant of Route 2
4-Benzyl-5-pyridin-3-yl-4H-[1,2,4]triazole-3-thiol

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